molecular formula C19H22N4O4S B2771597 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide CAS No. 2320465-86-7

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide

Cat. No.: B2771597
CAS No.: 2320465-86-7
M. Wt: 402.47
InChI Key: DKMYDZWQLIFZLF-UHFFFAOYSA-N
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Description

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a pyridazinone moiety, a piperidine ring, and a benzenesulfonamide group, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzonitrile
  • 4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzamide

Uniqueness

Compared to similar compounds, 4-[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidine-1-carbonyl]benzene-1-sulfonamide stands out due to its unique benzenesulfonamide group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

4-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c20-28(26,27)16-5-3-14(4-6-16)19(25)22-11-9-15(10-12-22)23-18(24)8-7-17(21-23)13-1-2-13/h3-8,13,15H,1-2,9-12H2,(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMYDZWQLIFZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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